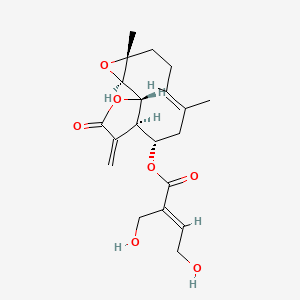
Stizolicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stizolicin is a natural product found in Stizolophus balsamita, Stizolophus coronopifolius, and Centaurea solstitialis with data available.
Scientific Research Applications
Chemical Modification and Structure Analysis : Adekenov et al. (1991) investigated the chemical modification of stizolicin, focusing on processes such as epoxidation, saponification, and acetylation. They proposed a detailed molecular and crystal structure for a chemically modified form of stizolicin (Adekenov et al., 1991).
Initial Structure Elucidation : The early work of Mukhametzhanov et al. (1970) led to the isolation of stizolicin from Stizolophus coronopifolius and the proposal of its probable structure based on chemical reactions and spectral data (Mukhametzhanov et al., 1970).
Cytotoxicity and Structure Revision : Research by Cassady et al. (1984) revised the structure of stizolicin, identifying it as a trans, trans germacranolide. This study also highlighted its cytotoxic properties (Cassady et al., 1984).
Synthesis and Biological Activity of Derivatives : Suleimenov et al. (2005) conducted research on the reaction of stizolicin with secondary amines, leading to the synthesis of amino derivatives. These compounds, along with stizolicin, were tested for antimicrobial and antitrichomonal activities (Suleimenov et al., 2005).
Oxidation Studies : Another study by Suleimenov et al. (2005) focused on the oxidation of stizolicin's sidechain using chromic anhydride, leading to the formation of a dilactone. The structural details of the product were established using spectral data (Suleimenov et al., 2005).
Antiserotonin Effect : A study by Nawrot et al. (2019) examined the antiserotonin effect of stizolicin and its derivatives from Stizolophus balsamita leaves. They found that these compounds could inhibit serotonin release from platelets, potentially offering insights into their pharmacological properties (Nawrot et al., 2019).
properties
Molecular Formula |
C20H26O7 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[(1S,2R,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C20H26O7/c1-11-5-4-7-20(3)17(27-20)16-15(12(2)18(23)26-16)14(9-11)25-19(24)13(10-22)6-8-21/h5-6,14-17,21-22H,2,4,7-10H2,1,3H3/b11-5+,13-6+/t14-,15+,16-,17+,20+/m0/s1 |
InChI Key |
SUXRDYUTTDFKDJ-BXDRXQDJSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@@]2([C@H](O2)[C@@H]3[C@@H]([C@H](C1)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O3)C |
synonyms |
stizolicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



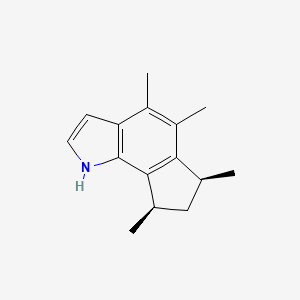
![5-[2-[2-[2-[2-[4-(3-Azidoanilino)-6-methoxyquinazolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B1252515.png)
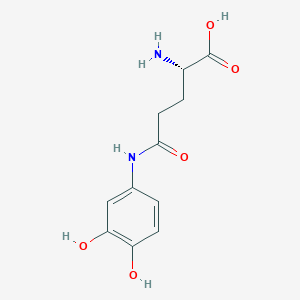
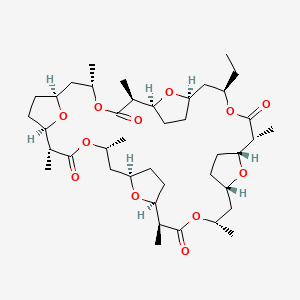
![(1S,3R,8R,11R,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1252522.png)

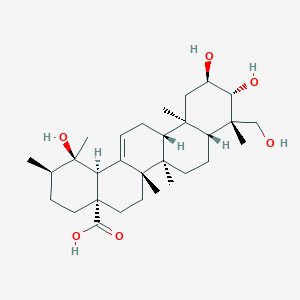

![(1S,2S,3R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252526.png)
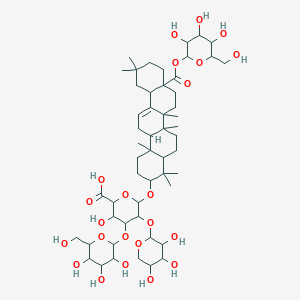
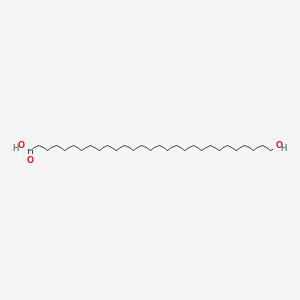
![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-(3-pyridinyl)-, (5R,6S)-](/img/structure/B1252530.png)
![(1R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1252533.png)
